6,7-Dimethoxy-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one is an organic compound belonging to the class of quinazolinones. It is characterized by the presence of a quinazolinone core structure substituted with methoxy groups at positions 6 and 7, and a piperazine ring attached to the quinazolinone via a methylene bridge. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazolinone intermediate with piperazine in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazolinone analogs.
Scientific Research Applications
6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure but with an amine group instead of a methylene bridge.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-imine: Contains an imine group instead of a methylene bridge.
Uniqueness
6,7-Dimethoxy-2-piperazin-1-ylmethyl-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H20N4O3/c1-21-12-7-10-11(8-13(12)22-2)17-14(18-15(10)20)9-19-5-3-16-4-6-19/h7-8,16H,3-6,9H2,1-2H3,(H,17,18,20) |
InChI Key |
NVGAZYFGVMEVFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCNCC3)OC |
Origin of Product |
United States |
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